Acetylcholine bromide

Catalog No.
S517000
CAS No.
66-23-9
M.F
C7H16BrNO2
M. Wt
226.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylcholine bromide

CAS Number

66-23-9

Product Name

Acetylcholine bromide

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;bromide

Molecular Formula

C7H16BrNO2

Molecular Weight

226.11 g/mol

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

ZEHGKSPCAMLJDC-UHFFFAOYSA-M

SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]

solubility

Soluble in DMSO

Synonyms

2-(Acetyloxy)-N,N,N-trimethylethanaminium, Acetilcolina Cusi, Acetylcholine, Acetylcholine Bromide, Acetylcholine Chloride, Acetylcholine Fluoride, Acetylcholine Hydroxide, Acetylcholine Iodide, Acetylcholine L Tartrate, Acetylcholine L-Tartrate, Acetylcholine Perchlorate, Acetylcholine Picrate, Acetylcholine Picrate (1:1), Acetylcholine Sulfate (1:1), Bromide, Acetylcholine, Bromoacetylcholine, Chloroacetylcholine, Cusi, Acetilcolina, Fluoride, Acetylcholine, Hydroxide, Acetylcholine, Iodide, Acetylcholine, L-Tartrate, Acetylcholine, Miochol, Perchlorate, Acetylcholine

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]

The exact mass of the compound Acetylcholine bromide is 225.0364 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4678. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetylcholine bromide is a quaternary ammonium compound derived from acetylcholine, where the hydroxyl group of acetylcholine is replaced by a bromide ion. This modification enhances its stability and solubility in aqueous solutions, making it a useful reagent in biochemical research. Acetylcholine itself is a critical neurotransmitter in both the central and peripheral nervous systems, involved in various physiological functions including muscle contraction and cognitive processes such as memory and learning .

  • AChBr acts similarly to ACh by binding to nicotinic acetylcholine receptors (nAChRs) on muscle cells and some neurons [].
  • This binding triggers a cascade of events leading to muscle contraction, nerve impulse transmission, and various physiological effects depending on the location of the nAChRs [].
  • AChBr is a potent neurotransmitter and should be handled with caution.
  • Exposure can cause cholinergic effects like muscle weakness, twitching, sweating, nausea, and respiratory depression [].
  • It is important to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling AChBr [].

Neuromuscular Junction Studies

One primary area of research using AchBr is investigating neuromuscular junctions (NMJs). These are the specialized connections between nerve cells and muscle fibers. ACh plays a crucial role in initiating muscle contraction by binding to receptors on the muscle cell membrane at the NMJ. Scientists can utilize AchBr to study the mechanisms of neuromuscular transmission, including:

  • Receptor activation: Researchers can employ AchBr to activate nicotinic acetylcholine receptors (nAChRs) on muscle cells, mimicking the action of ACh and inducing muscle contraction. This helps in understanding the function and properties of these receptors.
  • Neurotransmission disorders: AchBr can be a valuable tool in research on neuromuscular transmission disorders like myasthenia gravis. By studying how AchBr interacts with muscle cells in these conditions, scientists can gain insights into the underlying mechanisms of the disease.

Autonomic Nervous System Research

The autonomic nervous system (ANS) controls various involuntary functions like heart rate, digestion, and sweating. ACh also plays a role in some ANS pathways. AchBr can be used to investigate the cholinergic system within the ANS, helping researchers understand:

  • Parasympathetic responses: ACh acts as a neurotransmitter in the parasympathetic nervous system, responsible for "rest and digest" functions. AchBr can be used to stimulate parasympathetic responses in tissues or isolated cells for research purposes. Source: Parasympathetic Nervous System. Anatomy & Physiology (Ninth Edition), McKinley, M.H., & O'Loughlin, V. (2013). Pearson Education Limited, pp. 812-813.:
  • Neuromodulation: Researchers are exploring the potential of Ach analogs like AchBr for neuromodulation, a technique to influence nervous system activity for therapeutic purposes. Studying how AchBr affects ANS function can inform the development of neuromodulatory treatments for various conditions.
Typical of quaternary ammonium compounds. It can undergo hydrolysis in aqueous solutions, breaking down into choline and acetic acid. This reaction is catalyzed by various enzymes, including acetylcholinesterase, which plays a crucial role in terminating the action of acetylcholine at synapses . Additionally, acetylcholine bromide can react with nucleophiles due to the electrophilic nature of the carbon atom bonded to the bromine atom, leading to substitution reactions that are useful in synthetic organic chemistry.

As a derivative of acetylcholine, acetylcholine bromide retains some biological activities associated with its parent compound. It acts primarily on cholinergic receptors, which include nicotinic and muscarinic receptors. The interaction with these receptors can lead to various physiological responses such as muscle contraction and modulation of neurotransmission. Acetylcholine bromide is often used in laboratory settings to study cholinergic signaling pathways and receptor pharmacology due to its ability to mimic the action of natural acetylcholine .

The synthesis of acetylcholine bromide typically involves the reaction of choline with acetic anhydride or acetyl chloride followed by treatment with hydrobromic acid. The general synthetic route can be summarized as follows:

  • Formation of Acetylcholine: Choline reacts with acetic anhydride or acetyl chloride to form acetylcholine.
  • Bromination: Acetylcholine is then treated with hydrobromic acid to replace the hydroxyl group with a bromide ion.

This method allows for the efficient production of acetylcholine bromide in a laboratory setting .

Acetylcholine bromide has several applications in scientific research:

  • Neuropharmacology: It is used as a tool to study cholinergic signaling and receptor interactions.
  • Biochemical assays: Acetylcholine bromide serves as a substrate for assays involving cholinergic enzymes or receptor studies.
  • Pharmacological research: Due to its effects on muscle contraction and neurotransmission, it is utilized in pharmacological studies aimed at understanding muscle physiology and neurodegenerative diseases .

Research involving acetylcholine bromide often focuses on its interactions with various receptor subtypes. Studies have shown that it can effectively activate both nicotinic and muscarinic receptors, leading to diverse physiological outcomes. Its interactions are crucial for understanding how modifications to neurotransmitters can alter their activity at synaptic sites. Additionally, investigations into its inhibitory effects on acetylcholinesterase provide insights into potential therapeutic applications for conditions characterized by impaired cholinergic function .

Acetylcholine bromide shares structural similarities with several other compounds that interact with cholinergic systems. Here are some notable comparisons:

Compound NameStructureKey Features
AcetylcholineC7H16NO2Natural neurotransmitter; involved in muscle contraction and cognitive functions.
CarbamoylcholineC7H17ClN2OA synthetic analog that acts as a potent agonist at both nicotinic and muscarinic receptors.
MethacholineC7H17ClN2OA synthetic derivative used primarily for bronchial challenge tests; more resistant to hydrolysis than acetylcholine.
BethanecholC7H17ClN2OUsed therapeutically for urinary retention; selective for muscarinic receptors.
SuccinylcholineC14H30N2O4A neuromuscular blocker used during anesthesia; acts at the neuromuscular junction but has a different mechanism compared to acetylcholine derivatives.

Acetylcholine bromide's unique properties stem from its quaternary ammonium structure, which enhances its stability compared to natural acetylcholine while retaining its ability to interact with cholinergic receptors effectively .

Choline Acetyltransferase-Mediated Biosynthesis

Acetylcholine bromide represents the bromide salt form of acetylcholine, a critical neurotransmitter synthesized through highly regulated enzymatic pathways. The biosynthesis of acetylcholine occurs via the choline acetyltransferase-catalyzed reaction, which serves as the foundation for understanding the compound's metabolic origins [1] [2].

The choline acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl coenzyme A to choline, yielding acetylcholine and coenzyme A as products [1] [2]. This enzyme exhibits a molecular structure divided into two distinct domains with the active site positioned in a solvent-accessible tunnel at the domain interface [3]. The catalytic mechanism follows a random Theorell-Chance mechanism characterized by the formation of minimal ternary complex intermediates [4].

Kinetic studies have revealed that choline acetyltransferase operates with high substrate affinity, particularly for choline with Michaelis constant values ranging from 0.2 to 0.5 micromolar in brain synaptosomes [5] [6]. The enzyme demonstrates significantly higher Michaelis constant values for acetyl coenzyme A, typically ranging from 10 to 50 micromolar under physiological conditions [7] [8]. These kinetic parameters indicate that choline availability often represents the rate-limiting factor in acetylcholine synthesis under normal physiological conditions [1] [9].

The structural analysis of human choline acetyltransferase reveals critical binding interactions that determine substrate specificity [3] [10]. The choline binding site exhibits electrostatic and steric features that favor choline over other potential acetyl acceptors. Specifically, the enzyme active site contains electronegative regions that accommodate the positively charged trimethylammonium group of choline, while steric constraints prevent binding of alternative substrates such as carnitine [3].

Domain movements accompany coenzyme A binding, with a surface loop that becomes localized upon substrate interaction [10]. This conformational change stabilizes the coenzyme A complex and may function to lower the Michaelis constant for the substrate. The surface loop interactions with coenzyme A phosphate groups represent a potential regulatory mechanism that could be important for phosphorylation-dependent control of choline acetyltransferase activity [10].

Laboratory Synthesis Methods

Laboratory synthesis of acetylcholine bromide employs several chemical approaches that bypass the enzymatic pathway while achieving high yields and purity. The most commonly utilized methods involve the acetylation of choline followed by bromide salt formation.

The acetic anhydride method represents a widely adopted synthesis route. This procedure involves treating choline with acetic anhydride in the presence of hydrobromic acid . The reaction proceeds under controlled temperature conditions, typically ranging from room temperature to 80 degrees Celsius. This method achieves yields exceeding 90 percent with final product purity greater than 98 percent . The advantages of this approach include the ready availability of starting materials and the relative simplicity of the procedure.

An alternative chemical synthesis utilizes acetyl chloride as the acetylating agent. Choline is treated with acetyl chloride under anhydrous conditions, followed by conversion to the bromide salt using hydrobromic acid . This method typically yields products with purity levels exceeding 95 percent, though yields may be slightly lower than the acetic anhydride method. The acetyl chloride approach offers advantages in terms of product stability and reaction control.

Direct synthesis using acetyl bromide provides the highest purity route to acetylcholine bromide. This method involves the direct reaction of choline with acetyl bromide under controlled temperature and inert atmosphere conditions [12]. The reaction yields exceed 95 percent with product purity greater than 99 percent. The direct method eliminates intermediate salt conversion steps, contributing to the superior purity achieved.

The phosphorus tribromide method represents an indirect but highly efficient synthesis route [13]. This approach involves the initial preparation of acetyl bromide from acetic acid, acetic anhydride, and phosphorus tribromide. The reaction proceeds at 30 degrees Celsius initially, followed by reflux conditions. Subsequent treatment with choline yields acetylcholine bromide with purities exceeding 98 percent and yields greater than 98 percent [13].

Each laboratory synthesis method requires careful attention to reaction conditions and product isolation procedures. Water sensitivity represents a common challenge across all methods, as acetylcholine bromide readily hydrolyzes in aqueous environments to produce acetic acid and choline [12]. Appropriate storage under anhydrous conditions and controlled temperature maintains product stability and prevents degradation.

Precursor Availability and Mass Action Effects

The synthesis of acetylcholine through the choline acetyltransferase pathway depends critically on the availability of both substrate precursors: choline and acetyl coenzyme A. The relationship between precursor concentrations and synthesis rates follows mass action principles, with important regulatory implications for neurotransmitter production [14] [15].

Choline availability represents a major regulatory factor in acetylcholine synthesis. Dietary choline serves as the primary source, with typical extracellular concentrations ranging from 1 to 10 micromolar [16] [5]. The blood-brain barrier transport system controls choline entry into the central nervous system, representing a potential rate-limiting step in precursor delivery [16] [17]. High-affinity choline transporters, particularly choline transporter 1, facilitate choline uptake into cholinergic neurons with Michaelis constant values approximating 0.2 micromolar [17] [18].

Choline recycling from acetylcholine hydrolysis provides an important secondary source of precursor. Studies demonstrate that approximately 50 percent of choline derived from acetylcholine degradation is recovered through high-affinity choline transporter systems [16] [19]. This recycling mechanism creates a feedback relationship between neurotransmitter release and precursor availability, with increased acetylcholine turnover leading to enhanced choline reuptake [5] [6].

Acetyl coenzyme A availability presents additional complexity in precursor regulation. Mitochondrial pyruvate oxidation represents the primary source of acetyl coenzyme A for acetylcholine synthesis [7] [8]. The acetyl coenzyme A must be transported from mitochondria to the cytoplasm where choline acetyltransferase resides [1] [20]. Mitochondrial concentrations of acetyl coenzyme A typically range from 100 to 500 micromolar, but cytoplasmic availability may be significantly lower [8].

Alternative sources of acetyl coenzyme A include fatty acid beta-oxidation and citrate lyase activity. However, the activities of acetyl coenzyme A synthetase and adenosine triphosphate citrate lyase in brain tissue are considerably lower than those of the pyruvate dehydrogenase complex [8]. This suggests that pyruvate oxidation remains the predominant source of acetyl units for acetylcholine synthesis under most physiological conditions.

Mass action effects govern the relationship between precursor concentrations and synthesis rates. Studies using isolated nerve preparations demonstrate linear relationships between choline availability and acetylcholine synthesis rates over physiological concentration ranges [21] [14]. When choline concentrations are increased through dietary supplementation or direct administration, corresponding increases in acetylcholine synthesis are observed, provided acetyl coenzyme A availability is not limiting [5] [15].

The coupling between choline transport and acetylation processes creates kinetic advantages for acetylcholine synthesis. Evidence suggests that high-affinity choline transport and subsequent acetylation are kinetically coupled, meaning that transported choline is preferentially channeled toward acetylcholine formation rather than other metabolic pathways [7] [14]. This coupling mechanism ensures efficient utilization of transported choline for neurotransmitter synthesis.

Phospholipid-derived choline represents an additional precursor pool that can be mobilized during periods of increased demand. Phospholipase D activity hydrolyzes phosphatidylcholine to liberate choline for acetylcholine synthesis [22]. This mechanism provides a reserve pool that can be activated when extracellular choline availability becomes limiting or when acetylcholine turnover increases substantially.

The mass action principle also applies to product inhibition effects on choline acetyltransferase. Acetylcholine itself can bind to an allosteric site on the enzyme, inhibiting further synthesis [1]. This negative feedback mechanism prevents excessive acetylcholine accumulation and helps maintain appropriate neurotransmitter levels under varying physiological conditions.

Neuronal activity influences precursor availability through multiple mechanisms. Electrical stimulation increases both choline transport activity and acetyl coenzyme A production [21] [14]. The activation of choline transport appears to result from recruitment of transporter molecules from intracellular pools to the plasma membrane, effectively increasing the maximum transport rate [18]. Simultaneously, increased neuronal activity stimulates mitochondrial metabolism, enhancing acetyl coenzyme A generation through pyruvate oxidation.

The integration of these regulatory mechanisms creates a sophisticated control system that matches acetylcholine synthesis to physiological demand. Understanding these principles provides important insights for developing acetylcholine bromide synthesis methods that optimize precursor utilization and product formation under laboratory conditions.

Synthesis PathwayKey Substrates/ReactantsPrimary ProductsLocation/ConditionsEnzyme/Catalyst
Choline Acetyltransferase-Mediated BiosynthesisCholine + Acetyl-CoAAcetylcholine + CoANeuronal cytoplasm, 37°C, pH 7.4Choline acetyltransferase (ChAT)
Laboratory Chemical SynthesisCholine + Acetic anhydride + HBrAcetylcholine bromideLaboratory, organic solventsChemical reaction
Laboratory Chemical Synthesis (Alternative)Choline + Acetyl chloride + HBrAcetylcholine bromideLaboratory, anhydrous conditionsChemical reaction
Acetyl Bromide Intermediate MethodCholine + Acetyl bromideAcetylcholine bromideLaboratory, controlled temperatureChemical reaction
ParameterValueTissue/SystemReference Conditions
Michaelis constant for choline (Km)0.2-0.5 μMBrain synaptosomesIn vitro assay conditions
Michaelis constant for acetyl-CoA (Km)10-50 μMBrain synaptosomesSaturating choline concentrations
Maximum velocity (Vmax)Variable with tissue typeNeural tissueOptimal substrate concentrations
Catalytic efficiency (kcat/Km)High efficiency enzymeCholinergic neuronsPhysiological conditions
Optimal pH range7.0-7.4Physiological conditionsBuffered systems
Optimal temperature37°CMammalian systemsMammalian body temperature
PrecursorSource/OriginConcentration RangeRate-Limiting FactorMass Action Effect
CholineDietary intake1-10 μM (extracellular)Blood-brain barrier transportLinear relationship with synthesis rate
CholineAcetylcholine hydrolysis (recycling)50% of released AChCholine transporter capacityFeedback regulation of synthesis
Acetyl-CoAMitochondrial pyruvate oxidation100-500 μM (mitochondrial)Pyruvate dehydrogenase activityRate-limiting at low concentrations
Acetyl-CoAFatty acid β-oxidationVariable with metabolic stateMetabolic demandSubstrate availability dependent
Choline (high-affinity uptake)High-affinity choline transporter (CHT1)Km ~ 0.2 μMTransporter saturationHigh-affinity ensures availability
Choline (phospholipid-derived)Phospholipase D action on phosphatidylcholineIntracellular poolPhospholipase D activityReserve pool activation
MethodStarting MaterialsReaction ConditionsYieldPurityAdvantages
Acetic anhydride + HBr methodCholine, acetic anhydride, hydrobromic acidRoom temperature to 80°CHigh (>90%)>98%Simple procedure, readily available reagents
Acetyl chloride + HBr methodCholine, acetyl chloride, hydrobromic acidAnhydrous conditions, controlled temperatureHigh (>85%)>95%Good stability of products
Direct acetyl bromide methodCholine, acetyl bromideControlled temperature, inert atmosphereVery high (>95%)>99%Highest purity, direct reaction
Phosphorus tribromide methodAcetic acid, acetic anhydride, phosphorus tribromide30°C initial, reflux conditionsHigh (>98%)>98%High yield, efficient process

Density-Functional Theory (DFT) Calculations

Density functional theory calculations using the B3LYP functional with 6-311G(d) basis sets have provided comprehensive insights into the electronic structure and geometric optimization of acetylcholine bromide [8] [9] [10]. These computational studies have successfully reproduced experimental crystallographic data with excellent agreement, validating the theoretical approach for studying this molecular system [11] [8].

DFT calculations reveal seven stable conformers of the acetylcholine cation in the gas phase, each characterized by distinct arrangements of three critical dihedral angles: τ₁ [C-C-O-C], τ₂ [O-C-C-N], and τ₃ [C-C-N-C] [11] [8]. The conformers can be classified into two distinct energy groups: low-energy conformers (I-III) with relative energies below 1 kcal/mol and high-energy conformers (IV-VII) with relative energies exceeding 8 kcal/mol [11] [8].
The theoretical bond lengths and angles show remarkable agreement with experimental values, with discrepancies typically within ±0.03 Å for bond lengths and ±1.0° for bond angles [8]. The C(1)-O(1) carbonyl bond length calculated at 1.202 Å compares favorably with the experimental value of 1.192 Å, while the ester C(1)-O(2) bond length of 1.381 Å (calculated) versus 1.358 Å (experimental) demonstrates the reliability of the computational approach [8].

Electronic structure analysis through Natural Bond Orbital (NBO) calculations reveals important charge distribution patterns within the acetylcholine cation [11]. The carbonyl carbon C(1) exhibits significant electrophilic character with a positive charge, making it susceptible to nucleophilic attack during hydrolysis reactions [11]. The trimethylammonium group carries the formal positive charge, with electron density analysis showing charge delocalization across the three methyl substituents [11].

Vibrational frequency calculations have been performed to confirm the stability of optimized geometries and to provide theoretical infrared and Raman spectra [8] [9]. These calculations demonstrate that the three lowest-energy conformers can coexist simultaneously in experimental spectra, explaining the complexity observed in vibrational spectroscopy studies [8].

Seven distinct conformers have been identified for the acetylcholine cation, each characterized by unique combinations of dihedral angles [11]. The most stable conformer (designated as tg*g) exhibits dihedral angles of τ₁ = 166.6°, τ₂ = 110.4°, and τ₃ = -79.7° [11]. This conformation represents the global energy minimum and serves as the reference state for relative energy calculations [11].

The conformational landscape reveals clear preferences for specific dihedral angle arrangements. The trans conformation at τ₁ is strongly favored over gauche arrangements, while gauche conformations at τ₂ and τ₃ provide stabilization through optimal charge-charge interactions between the positively charged trimethylammonium group and the carbonyl oxygen [11]. The cis conformation is generally unfavorable due to steric clashes between bulky substituents [11].

During neutral hydrolysis, only four of the seven possible conformers can directly participate in the reaction mechanism through formation of stable transition state complexes [11]. The remaining three conformers must undergo conformational isomerization before participating in hydrolysis, with energy barriers typically below 0.11 eV, indicating that thermal energy at room temperature is sufficient to drive these transformations [11].

The transition state structures for acetylcholine hydrolysis show characteristic features including elongation of the C(1)-O(2) ester bond to approximately 2.10 Å (compared to 1.40 Å in the ground state), representing a 50% increase in bond length [11]. This significant elongation facilitates bond cleavage and product formation during the hydrolysis process [11].

Thermodynamic analysis of the hydrolysis reactions reveals that conformers from the high-energy group (ctg and ctt) exhibit lower activation barriers (38.95-39.28 kcal/mol) compared to low-energy conformers (45.28-47.04 kcal/mol) [11]. However, the population of high-energy conformers in solution is limited due to their thermodynamic instability [11].

The calculated standard enthalpies of reaction (ΔrH°) vary significantly depending on the starting conformer and reaction pathway [11]. Reactions involving the tgt and ttt conformers yield ΔrH° values of +1.38 and +0.10 kcal/mol respectively, which align well with experimental observations showing endothermic hydrolysis behavior [11]. This agreement between theory and experiment validates the conformational analysis and demonstrates the importance of considering specific conformers when studying acetylcholine hydrolysis mechanisms [11].

The conformational preferences observed in neutral hydrolysis studies provide valuable insights for understanding acetylcholine interactions with biological receptors and enzymes. The preferred conformations for hydrolysis show similarities to those proposed for acetylcholinesterase binding, suggesting common structural requirements for optimal molecular recognition [11] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

225.03644 g/mol

Monoisotopic Mass

225.03644 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C12HG588IF

Related CAS

51-84-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholinergic Agonists

Pictograms

Irritant

Irritant

Other CAS

66-23-9

Wikipedia

Acetylcholine bromide

General Manufacturing Information

Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1: Jayarangaiah A, Theetha Kariyanna P. Lambert Eaton Myasthenic Syndrome. 2018 Jun 20. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK507891/ PubMed PMID: 29939668.
2: Masood W, Sitammagari KK. Morvan Syndrome (Morvan Fibrillary Chorea, MFC). 2018 May 24. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK507887/ PubMed PMID: 29939664.
3: Xu H, Zhao P, Zhang WJ, Qiu JY, Tan L, Liu XC, Wang Q, Luo X, She YS, Zang DA, Liu BB, Cao L, Zhao XX, Chen YY, Li MY, Shen J, Peng YB, Xue L, Yu MF, Chen W, Ma LQ, Qin G, Liu QH. Generation and Role of Oscillatory Contractions in Mouse Airway Smooth Muscle. Cell Physiol Biochem. 2018 Jun 21;47(4):1546-1555. doi: 10.1159/000490873. [Epub ahead of print] PubMed PMID: 29940574.
4: Leino S, Koski SK, Hänninen R, Tapanainen T, Rannanpää S, Salminen O. Attenuated dopaminergic neurodegeneration and motor dysfunction in hemiparkinsonian mice lacking the α5 nicotinic acetylcholine receptor subunit. Neuropharmacology. 2018 Jun 22. pii: S0028-3908(18)30330-7. doi: 10.1016/j.neuropharm.2018.06.028. [Epub ahead of print] PubMed PMID: 29940207.
5: Brunori G, Schoch J, Mercatelli D, Ozawa A, Toll L, Cippitelli A. The influence of neuropathic pain on nAChR plasticity and behavioral responses to nicotine in rats. Pain. 2018 Jun 21. doi: 10.1097/j.pain.0000000000001318. [Epub ahead of print] PubMed PMID: 29939964.
6: Kilar CR, Diao Y, Sautina L, Sekharan S, Keinan S, Carpino B, Conrad KP, Mohandas R, Segal MS. Activation of the β-common receptor by erythropoietin impairs acetylcholine-mediated vasodilation in mouse mesenteric arterioles. Physiol Rep. 2018 Jun;6(12):e13751. doi: 10.14814/phy2.13751. PubMed PMID: 29939494.
7: Idres S, Perrin G, Domergue V, Lefebvre F, Gomez S, Varin A, Fischmeister R, Leblais V, Manoury B. Contribution of BKCa channels to vascular tone regulation by PDE3 and PDE4 is lost in heart failure. Cardiovasc Res. 2018 Jun 23. doi: 10.1093/cvr/cvy161. [Epub ahead of print] PubMed PMID: 29939224.
8: Irmen M, Holze J, Bödefeld T, Tränkle C. Characterization of methanthelinium binding and function at human M(1)-M(5) muscarinic acetylcholine receptors. Naunyn Schmiedebergs Arch Pharmacol. 2018 Jun 24. doi: 10.1007/s00210-018-1525-1. [Epub ahead of print] PubMed PMID: 29938305.
9: Welle TM, Alanis K, Colombo ML, Sweedler JV, Shen M. A high spatiotemporal study of somatic exocytosis with scanning electrochemical microscopy and nanoITIES electrodes. Chem Sci. 2018 May 15;9(22):4937-4941. doi: 10.1039/c8sc01131a. eCollection 2018 Jun 14. PubMed PMID: 29938020; PubMed Central PMCID: PMC5994989.
10: Cai W, Kim CH, Go HJ, Egertová M, Zampronio CG, Jones AM, Park NG, Elphick MR. Biochemical, Anatomical, and Pharmacological Characterization of Calcitonin-Type Neuropeptides in Starfish: Discovery of an Ancient Role as Muscle Relaxants. Front Neurosci. 2018 Jun 8;12:382. doi: 10.3389/fnins.2018.00382. eCollection 2018. PubMed PMID: 29937709; PubMed Central PMCID: PMC6002491.
11: Samra GK, Dang K, Ho H, Baranwal A, Mukherjee J. Dual targeting agents for Aβ plaque/P-glycoprotein and Aβ plaque/nicotinic acetylcholine α4β2* receptors-potential approaches to facilitate Aβ plaque removal in Alzheimer's disease brain. Med Chem Res. 2018 Jun;27(6):1634-1646. doi: 10.1007/s00044-018-2178-9. Epub 2018 Apr 7. PubMed PMID: 29937677; PubMed Central PMCID: PMC6013267.
12: Pal D, Dean JG, Liu T, Li D, Watson CJ, Hudetz AG, Mashour GA. Differential Role of Prefrontal and Parietal Cortices in Controlling Level of Consciousness. Curr Biol. 2018 Jun 12. pii: S0960-9822(18)30627-4. doi: 10.1016/j.cub.2018.05.025. [Epub ahead of print] PubMed PMID: 29937348.
13: Watanabe K, Shishido T, Otaki Y, Watanabe T, Sugai T, Toshima T, Takahashi T, Yokoyama M, Kinoshita D, Murase T, Nakamura T, Wanezaki M, Tamura H, Nishiyama S, Takahashi H, Arimoto T, Yamauchi S, Yamanaka T, Miyamoto T, Kubota I, Watanabe M. Increased plasma xanthine oxidoreductase activity deteriorates coronary artery spasm. Heart Vessels. 2018 Jun 23. doi: 10.1007/s00380-018-1207-4. [Epub ahead of print] PubMed PMID: 29936631.
14: Komersová A, Kovářová M, Komers K, Lochař V, Čegan A. Why is the hydrolytic activity of acetylcholinesterase pH dependent? Kinetic study of acetylcholine and acetylthiocholine hydrolysis catalyzed by acetylcholinesterase from electric eel. Z Naturforsch C. 2018 Jun 25. pii: /j/znc.ahead-of-print/znc-2017-0134/znc-2017-0134.xml. doi: 10.1515/znc-2017-0134. [Epub ahead of print] PubMed PMID: 29936491.
15: Mathis V, Kenny PJ. From controlled to compulsive drug-taking: The role of the habenula in addiction. Neurosci Biobehav Rev. 2018 Jun 21. pii: S0149-7634(18)30120-9. doi: 10.1016/j.neubiorev.2018.06.018. [Epub ahead of print] Review. PubMed PMID: 29936111.
16: Klenke S, de Vries GJ, Schiefer L, Seyffert N, Bachmann HS, Peters J, Frey UH. CHRM3 rs2165870 polymorphism is independently associated with postoperative nausea and vomiting, but combined prophylaxis is effective. Br J Anaesth. 2018 Jul;121(1):58-65. doi: 10.1016/j.bja.2018.02.025. Epub 2018 Apr 4. PubMed PMID: 29935595.
17: Mizoguchi H, Wang T, Kusaba M, Fukumoto K, Yamada K. Nicotine and varenicline ameliorate changes in reward-based choice strategy and altered decision-making in methamphetamine-treated rats. Behav Brain Res. 2018 Jun 20. pii: S0166-4328(18)30393-0. doi: 10.1016/j.bbr.2018.06.016. [Epub ahead of print] PubMed PMID: 29935276.
18: Jovanović A. Cardioprotective signalling: past, present and future. Eur J Pharmacol. 2018 Jun 20. pii: S0014-2999(18)30364-9. doi: 10.1016/j.ejphar.2018.06.029. [Epub ahead of print] PubMed PMID: 29935170.
19: Wang S, Breskovska I, Gandhy S, Punga AR, Guptill JT, Kaminski HJ. Advances in autoimmune myasthenia gravis management. Expert Rev Neurother. 2018 Jun 22. doi: 10.1080/14737175.2018.1491310. [Epub ahead of print] PubMed PMID: 29932785.
20: Davis EA, Zhou W, Dailey MJ. Evidence for a direct effect of the autonomic nervous system on intestinal epithelial stem cell proliferation. Physiol Rep. 2018 Jun;6(12):e13745. doi: 10.14814/phy2.13745. PubMed PMID: 29932493.

Explore Compound Types